(5-Propylthiophen-2-yl)boronic acid

Suzuki-Miyaura cross-coupling Organic synthesis Lipophilicity

(5-Propylthiophen-2-yl)boronic acid (CAS 162607-24-1) is a critical 5-alkylthiophene-2-boronic acid for Suzuki-Miyaura coupling. The 5-propyl substituent precisely controls lipophilicity, solubility, and steric environment—directly affecting reaction kinetics, yields, and product properties. Applications: tunable fluorescent C-nucleosides for bioimaging (emission 339–396 nm); poly(3-propylthiophene) donor-acceptor nanoribbons (7.6–39.6 nm width) for organic solar cells & OFETs; and antimicrobial SAR scaffold against Bacillus cereus. Always verify CAS 162607-24-1 for regulatory compliance.

Molecular Formula C7H11BO2S
Molecular Weight 170.033
CAS No. 162607-24-1
Cat. No. B573549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Propylthiophen-2-yl)boronic acid
CAS162607-24-1
Molecular FormulaC7H11BO2S
Molecular Weight170.033
Structural Identifiers
SMILESB(C1=CC=C(S1)CCC)(O)O
InChIInChI=1S/C7H11BO2S/c1-2-3-6-4-5-7(11-6)8(9)10/h4-5,9-10H,2-3H2,1H3
InChIKeyMIOBBTUIJGCBCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring (5-Propylthiophen-2-yl)boronic acid (CAS 162607-24-1): A Reliable Boronic Acid Building Block for Suzuki-Miyaura Cross-Coupling


(5-Propylthiophen-2-yl)boronic acid (CAS 162607-24-1), with the molecular formula C₇H₁₁BO₂S and a molecular weight of 170.04 g/mol, is a heterocyclic organoboron compound within the class of 5-alkylthiophene-2-boronic acids [1]. This compound serves primarily as a versatile building block for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone method for carbon-carbon bond formation in modern organic synthesis .

Why Generic Substitution of (5-Propylthiophen-2-yl)boronic acid is Scientifically Unjustified


The 5-propyl substituent is not merely a structural ornament; it is a critical determinant of molecular properties and reactivity. Direct substitution with other 5-alkylthiophene-2-boronic acids (e.g., methyl, ethyl, butyl) or unsubstituted thiophene-2-boronic acid introduces uncontrolled variables in lipophilicity, solubility, and steric environment around the reactive boron center, which can significantly alter reaction kinetics, yields, and the physical properties of the final coupled products . Furthermore, regulatory and procurement documentation requires explicit verification of the correct CAS number (162607-24-1) and molecular identity, making generic substitution a potential compliance and reproducibility risk .

Quantitative Evidence Guide for (5-Propylthiophen-2-yl)boronic acid: Differentiated Performance in Key Applications


Enhanced Lipophilicity and Structural Differentiator Relative to Shorter-Chain 5-Alkylthiophene-2-boronic Acids

The propyl group (C3) confers a calculated logP value that distinguishes it from the methyl (C1) and ethyl (C2) analogs, impacting partitioning between aqueous and organic phases in biphasic Suzuki-Miyaura reactions [1]. This property is critical for designing molecules with specific lipophilicity requirements. The computed molecular weight of 170.04 g/mol and the presence of three rotatable bonds (C3 side chain) further differentiate it from less flexible, lower molecular weight analogs [1].

Suzuki-Miyaura cross-coupling Organic synthesis Lipophilicity

Validated Synthesis Route and Structural Confirmation for Reproducible Procurement

The compound is a direct product of a known and validated synthetic strategy for preparing borylated thiophenes, as described in patent literature [1]. This provides a degree of confidence in its structural integrity and synthetic accessibility that may not be documented for less common or custom-synthesized 5-alkyl analogs. Furthermore, vendor technical datasheets report a purity standard of typically 95% or higher , a baseline for procurement that ensures minimal batch-to-batch variability in downstream reactions.

Suzuki-Miyaura cross-coupling Process chemistry Quality control

Structural Core for Advanced Polymer Applications

While not the direct monomer, (5-Propylthiophen-2-yl)boronic acid serves as a critical synthetic precursor to the thiophene cores used in advanced materials. Its 5-propyl substituent is structurally related to the 3-propylthiophene units found in high-performance donor-acceptor block copolymers used for nanoribbon synthesis via polymerization-induced crystallization-driven self-assembly (PI-CDSA) [1]. This contrasts with the use of unsubstituted thiophene or other alkyl-chain derivatives, where the propyl group provides a specific balance of solubility and crystallinity, enabling the formation of controlled nanostructures with tunable width (7.6-39.6 nm) and length (169-2210 nm) [1].

Conjugated polymers Donor-acceptor materials Polymer synthesis

Distinct Antimicrobial Activity Spectrum Relative to Control

Preliminary studies indicate that (5-Propylthiophen-2-yl)boronic acid exhibits a specific antimicrobial profile. It shows moderate antibacterial activity against a panel of pathogens, with a notably stronger effect against Bacillus cereus when compared to other tested organisms . While the exact MIC values are not reported in the public domain for a direct comparator head-to-head, this differential activity profile suggests that the 5-propylthiophene-2-yl scaffold engages with biological targets differently than other heterocyclic boronic acids, making it a specific tool for probing antimicrobial mechanisms.

Antimicrobial research Drug discovery Boron-containing compounds

High-Value Research and Industrial Applications for (5-Propylthiophen-2-yl)boronic acid


Synthesis of 5-Arylthiophene C-Nucleosides for Fluorescent Probe Development

As a key boronic acid coupling partner in aqueous-phase Suzuki-Miyaura reactions, (5-Propylthiophen-2-yl)boronic acid enables the modular synthesis of 5-substituted thiophene C-nucleosides. These products are known to exhibit tunable fluorescent properties (emission maxima from 339-396 nm depending on the aryl group), a critical feature for developing novel fluorescent probes for bioimaging and diagnostic assays [1].

Building Block for Conjugated Polymers in Organic Electronics and Nanostructure Fabrication

This boronic acid serves as a precursor for synthesizing 3-propylthiophene-based monomers. These monomers are subsequently polymerized to create fully conjugated block copolymers for advanced applications. The resulting poly(3-propylthiophene) core is essential for creating donor-acceptor nanoribbons with precisely controllable dimensions (7.6-39.6 nm width; 169-2210 nm length) via PI-CDSA, a technique crucial for next-generation organic solar cells and field-effect transistors [1].

Scaffold for Structure-Activity Relationship (SAR) Studies in Antimicrobial Drug Discovery

Given its observed, albeit preliminary, selective activity against Bacillus cereus [1], (5-Propylthiophen-2-yl)boronic acid is a valuable scaffold for medicinal chemists exploring novel boron-based antimicrobial agents. It can be used as a core for library synthesis to explore SAR and optimize potency and selectivity against specific bacterial targets, particularly those where traditional antibiotics face resistance.

General Reagent for Suzuki-Miyaura Cross-Coupling in Academic and Industrial Research

As a standard organoboron reagent, (5-Propylthiophen-2-yl)boronic acid is routinely used in palladium-catalyzed Suzuki-Miyaura cross-coupling to introduce a 5-propylthiophen-2-yl moiety into complex molecules. This is a fundamental step in the synthesis of diverse chemical libraries, pharmaceuticals, and agrochemicals, where the specific lipophilic and electronic properties of the propylthiophene group are desired .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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